4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid is an organic compound that features a morpholinomethyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the morpholinomethyl group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with formaldehyde and morpholine under acidic conditions to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives
Reduction: Difluoromethyl or monofluoromethyl derivatives
Substitution: Halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Morpholinomethyl)benzoic acid
Uniqueness
4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the morpholinomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the morpholinomethyl group provides specific interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-17-3-5-20-6-4-17/h1-2,7H,3-6,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGZUOVAMCFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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